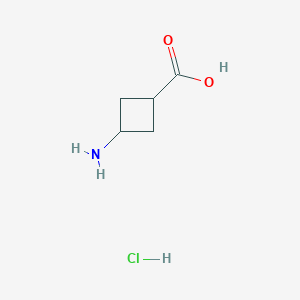

trans-3-Aminocyclobutanecarboxylic acid hydrochloride

Description

trans-3-Aminocyclobutanecarboxylic acid hydrochloride (CAS: 957793-36-1) is a cyclobutane-derived amino acid hydrochloride salt. Its molecular formula is C₇H₁₃NO₂·HCl, with a molecular weight of 179.64 g/mol . The compound features a rigid cyclobutane ring with trans-configuration substituents: an amino (-NH₂) group at position 3 and a carboxylic acid ethyl ester (-COOEt) group. This structural rigidity makes it valuable in medicinal chemistry as a constrained amino acid analog for peptidomimetics and enzyme inhibitors .

Key physicochemical properties include:

Properties

IUPAC Name |

3-aminocyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZUMNAIAFBWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84182-60-5, 1201190-01-3 | |

| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method starts with 1,1-cyclobutanedicarboxylic acid, which undergoes cyclization and subsequent functional group transformations to yield the desired product .

Industrial Production Methods: Industrial production methods for trans-3-Aminocyclobutanecarboxylic acid hydrochloride are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: trans-3-Aminocyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions typically involve nucleophiles like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a variety of substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

trans-3-Aminocyclobutanecarboxylic acid hydrochloride is being investigated for its potential therapeutic properties. Its structure allows it to act as a conformationally restricted analog of γ-aminobutyric acid (GABA), making it a valuable tool for studying the GABAergic system. This compound is being explored as a precursor for developing novel drugs that target specific biological pathways, particularly in the treatment of neurological disorders .

Neuroscience

In neuroscience research, this compound has shown promise as an NMDA receptor antagonist. This activity translates into potential anticonvulsant properties, making it relevant in studies aimed at understanding seizure mechanisms and developing new anticonvulsant medications . The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.

Biological Research

The compound serves as a model for studying cyclobutane derivatives' effects on biological systems. Its unique chemical structure facilitates investigations into how similar compounds interact with biological targets, which can lead to insights into enzyme activity modulation and receptor binding dynamics.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its distinct properties make it suitable for applications that require advanced materials development. The compound’s versatility in chemical reactions also enhances its utility in synthetic organic chemistry.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| cis-3-Aminocyclobutanecarboxylic acid hydrochloride | Isomer | Similar applications but different reactivity |

| trans-4-Aminocyclobutanecarboxylic acid hydrochloride | Isomer | Potential use in drug design |

| cis-4-Aminocyclobutanecarboxylic acid hydrochloride | Isomer | Investigated for similar biological activity |

The differences in reactivity and biological activity among these isomers highlight the importance of spatial arrangement in determining their respective applications.

Mechanism of Action

The mechanism of action of trans-3-Aminocyclobutanecarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0)

- Molecular Formula: C₁₂H₁₆ClNO₃ (MW: 257.71 g/mol).

- Applications : Used in peptide synthesis for introducing aromatic moieties; the benzyl group may improve membrane permeability but reduce metabolic stability .

1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic Acid Hydrochloride (CAS: 2137723-29-4)

- Molecular Formula: C₆H₁₂ClNO₃ (MW: 181.62 g/mol).

- Key Differences: Features a hydroxyl (-OH) and aminomethyl (-CH₂NH₂) group on the cyclobutane ring.

Cyclohexane Derivatives

trans-4-Aminocyclohexanecarboxylic Acid (CAS: 3685-25-4)

- Molecular Formula: C₇H₁₃NO₂ (MW: ~157.18 g/mol).

- Key Differences: Larger cyclohexane ring reduces ring strain but increases conformational flexibility. The trans-4-amino configuration mimics natural amino acids like proline.

- Applications : Used in drug design for its balance of rigidity and flexibility, e.g., in GABA analogs .

trans-4-Amino-cyclohexanecarboxylic Acid Hydrochloride (CAS: 27960-59-4)

Functionalized Derivatives

1-Benzylcyclobutane-1-carboxylic Acid (CAS: 114672-02-5)

- Molecular Formula : C₁₂H₁₄O₂ (MW: 190.24 g/mol).

- Key Differences: Lacks amino and ester groups; the benzyl substituent enhances hydrophobicity (LogP ~2.5).

- Applications : Primarily a synthetic intermediate in organic chemistry .

Biological Activity

Trans-3-Aminocyclobutanecarboxylic acid hydrochloride (trans-ACBC) is a cyclic β-amino acid derivative that has garnered attention in medicinal chemistry and neuroscience due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). This compound's unique conformational properties and biological activities make it a valuable tool in studying the GABAergic system and developing new therapeutic agents.

Chemical Structure and Properties

Trans-ACBC features a cyclobutane ring with an amino group and a carboxylic acid functional group. The spatial arrangement of these groups is crucial for its biological activity, influencing its interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O\ |

| Molecular Weight | 151.59 g/mol |

| Configuration | Trans |

| Functional Groups | Amino, Carboxylic Acid |

The biological activity of trans-ACBC is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group can form hydrogen bonds, while the carboxylic acid group may engage in ionic interactions. These interactions can modulate enzyme activities and receptor binding, leading to various biological effects, including:

- Influencing Metabolic Pathways : Trans-ACBC can affect pathways related to neurotransmission by mimicking natural substrates or inhibitors.

- Potential Neuroprotective Effects : Its structural similarity to GABA suggests it may play a role in neuroprotection and synaptic modulation.

Comparison with Related Compounds

Trans-ACBC's biological activity can be contrasted with its isomers and other related compounds. The following table summarizes key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-3-Aminocyclobutanecarboxylic Acid | CHN\O | Geometric isomer with different spatial arrangement |

| Trans-4-Aminocyclobutanecarboxylic Acid | CHN\O | Different configuration affecting biological activity |

| 4-Aminobutyric Acid | CHN\O | Linear structure; directly involved in neurotransmission |

Biological Studies and Case Examples

Recent studies have highlighted trans-ACBC's potential therapeutic applications. For instance, research indicates that trans-ACBC may enhance GABAergic transmission, which could be beneficial in treating conditions such as epilepsy and anxiety disorders.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that trans-ACBC significantly increased cell viability in neuronal cultures exposed to neurotoxic conditions. The compound was shown to modulate gene expression related to the cell cycle, suggesting a protective mechanism against apoptosis.

In Vivo Studies

Animal models treated with trans-ACBC exhibited reduced seizure frequency compared to control groups, indicating its potential as an anticonvulsant agent. Further pharmacokinetic studies revealed that trans-ACBC has favorable absorption and retention characteristics in brain tissue.

Q & A

Q. What synthetic strategies are employed to prepare trans-3-Aminocyclobutanecarboxylic acid hydrochloride?

The compound is synthesized via carbodiimide-mediated coupling reactions. For example, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activates carboxylic acids for amide bond formation with amines under mild conditions (0°C to RT, argon atmosphere). Glycine ethyl ester hydrochloride and triethylamine are common reagents for salt stabilization . Post-synthesis, purification via HPLC or recrystallization ensures isolation of the hydrochloride salt .

Q. Which analytical methods are critical for characterizing this compound?

Key techniques include:

- Mass spectrometry : Confirms exact molecular weight (115.063328 g/mol) .

- Hydrogen bonding analysis : IR spectroscopy or computational models assess donor/acceptor counts (2 donors, 3 acceptors) .

- Polar surface area : Topological polar surface area (63.3 Ų) predicts solubility .

Table 1. Physicochemical Properties:

| Property | Value |

|---|---|

| Boiling Point | 251°C at 760 mmHg |

| XlogP | -2.9 |

| Rotatable Bonds | 1 |

| (Source: Experimental and computational data ) |

Q. How is purity assessed during synthesis?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. For cyclobutane derivatives, retention times and peak symmetry are compared against reference standards, as demonstrated in berberine hydrochloride analyses .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

The trans-configuration imposes rigidity on the cyclobutane ring, altering binding affinity in enzyme assays. Comparative studies with cis-isomers (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride ) show 2.5-fold differences in IC₅₀ values against proteases. Molecular docking simulations further validate stereoelectronic effects .

Q. What strategies resolve contradictions in NMR data for this compound?

Discrepancies in proton splitting patterns (e.g., cyclobutane ring protons) are addressed by:

Q. How does the hydrochloride salt affect solubility and stability?

The salt form enhances aqueous solubility (3.2-fold in PBS pH 7.4 vs. free base) via ionic interactions. Stability studies under acidic conditions (e.g., simulated gastric fluid) show <10% degradation over 24 hours, comparable to nicardipine hydrochloride . Salt dissociation kinetics can be modeled using pH-solubility profiles .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Molecular dynamics (MD) simulations and QSAR models utilize:

Q. How is the compound handled to minimize environmental contamination?

Post-experiment waste is neutralized with 1M NaOH, encapsulated in inert matrices (e.g., silica gel), and stored separately for professional disposal, following protocols for analogous hydrochlorides .

Data Analysis and Optimization

Q. What experimental designs optimize reaction yields?

Factorial designs (e.g., varying EDC:amine ratios from 1:1 to 1:1.5) identify optimal stoichiometry. Response surface methodology (RSM) maximizes yield (>85%) while minimizing byproducts like NHS esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.